Cas no 83150-76-9 (Octreotide)
Octreotide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Octreotide acetate
- L-cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-(2-hydroxy-1-(hydroxymethyl) propyl)-cyclic (2->
- 7)-disulfide, (R-(R*,R*))
- Sandostatin
- Sms 201-995
- (4R,7S,10S,13R,16S,19R)-13-((1H-Indol-3-yl)methyl)-19-((R)-2-amino-3-phenylpropanamido)-10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-((R)-1-hydrox
- Octreotide
- ctreotide
- DARAMONOL
- D-Phe-Cys(1)-Phe-D-Trp-Lys-Thr-Cys(1)-N-[(1R,2R)-1-(Hydroxymethyl)-2-hydroxypropyl]-NH2
- H-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-L-threoninol acetate salt (Disulfide bond)
- Longastatin
- Ocetreotide,Acetate
- OCTREOTIDE ACETATE (GMP)
- Octreotode Acetate
- OXTREOTIDE
- Phe-c(Cys-Phe-Trp-Lys-Thr-Cys)-CH(CH2OH)-CH(OH)-CH3
- Sandostatin<*>
- [R-(R*,R*)]-D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[2-hydroxy-1-(hydroxy-methyl)propyl]-cysteinamide cyclic(2->7)-disulfide
- 7)-disulfide
- 1,2-Dithia-5,8,11,14,17-pentaazacycloeicosane, cyclic peptide deriv. (ZCI)
- L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, [R-(R*,R*)]- (ZCI)
- 11: PN: US20030229017 PAGE: 13 claimed protein
- 14: PN: DE10147056 PAGE: 40 claimed protein
- 17: PN: US6268342 SEQID: 18 claimed protein
- 1: PN: EP1118336 SEQID: 1 claimed protein
- 1: PN: WO2005007122 TABLE: 22 claimed protein
- 1: PN: WO2014116144 PAGE: 4 claimed sequence
- 25: PN: WO2007081792 SEQID: 40 claimed protein
- 2: PN: EP1358890 TABLE: A claimed protein
- CAM 2029
- MeSH ID: D015282
- Sanostatine
- 83150-76-9 (free base)
- AC-28733
- 83150-76-9
- D-Phenylalanyl-L-cysteinyl-L-phenyl-alanyl-D-tryptophyl-L-lysyl-L-threonyl-N-(2-hydroxy-1-(hydroxymethyl)propyl)-L-cysteinamide Cyclic (2->7)-Disulfide
- CCG-270610
- MFCD00871400
- DTXCID6028608
- Octreotide, >=98% (HPLC)
- BDBM50272772
- UNII-RWM8CCW8GP
- OCTREOTIDE [EP MONOGRAPH]
- Q419935
- D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-L-threoninol cyclic (2-7)-disulfide
- (4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
- AB01275486-01
- D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L- threonyl-N-((1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl)-L- cysteinamide cyclic (2->7)-disulfide
- L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-(2-hydroxy-1-(hydroxymethyl)propyl)-, cyclic (2->7)-disulfide, (R-(R*,R*))-
- D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-L-threoninol cyclic (2->7)-disulfide
- OCTREOTIDE [MI]
- Octreotide [USAN:INN:BAN]
- Octreotidum
- SMS-201-995
- DTXSID0048682
- OCTREOTIDE (EP MONOGRAPH)
- HS-2020
- EX-A4865
- SMS-995
- RWM8CCW8GP
- Octreotidum (Latin)
- SCHEMBL10044649
- DRG-0115
- L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-(2-hydroxy-1-(hydroxymethyl)propyl)-, cyclic (2-7)-disulfide, (R-(R*,R*))-
- 79517-01-4
- OCTREOTIDE [INN]
- Octrotide
- SMS 201,995
- H01CB02
- 10-(4-Amino-butyl)-19-(2-amino-3-phenyl-propionylamino)-16-benzyl-7-(1-hydroxy-ethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaaza-cycloicosane-4-carboxylic acid (2-hydroxy-1-hydroxymethyl-propyl)-amide
- AKOS015994656
- D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-L-cysteinamide Cyclic (2-7)-Disulfide Acetate
- D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-((1R,2R)-2-hydroxy-1-(hyroxymethyl)propyl)-L-cysteinamide, Cyclic (2->7)-disulfide
- D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-((1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl)-L-cysteinamide cyclic (2->7)-disulfide
- D-PHENYLALANYL-L-HEMICYSTYL-L-PHENYLALANYL-D-TRYPTOPHYL-L-LYSYL-L-THREONYL-L-HEMICYSTYL-L-THREONINOL CYCLIC (2->7)-DISULFIDE
- 10-(4-Amino-butyl)-19-(2-amino-3-phenyl-propionylamino)-16-benzyl-7-(1-hydroxy-ethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaaza-cycloicosane-4-carboxylic acid (2-hydroxy-1-
- [R-(R*,R*)]-D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[2-hydroxy-1-(hydroxy-methyl)propyl]-cysteinamide cyclic(2-->7)-disulfide
- DEQANNDTNATYII-OULOTJBUSA-N
- Q-201501
- (4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenyl-propanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
- Octreotide CRS
- CHEBI:7726
- OCTREOTIDE [VANDF]
- DB00104
- 2-{[(13R,16S,19R)-10-(4-Amino-butyl)-19-((S)-2-amino-3-phenyl-propionylamino)-16-benzyl-7-(1-hydroxy-ethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaaza-cycloicosane-4-carbonyl]-amino}-3-hydroxy-butyric acid
- HMS2090C09
- OCTREOTIDE [WHO-DD]
- Octreotidum [Latin]
- OCTREOTIDE [USAN]
- 10-(4-Aminobutyl)-19-((2-amino-3-phenylpropanoyl)amino)-16-benzyl-7-(1-hydroxyethyl)-N-(2-hydroxy-1-(hydroxymethyl)propyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carboxamide acetate
- Octreotida
- D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-((1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl)-L-cysteinamide cyclic (2-7)-disulfide
- Octreotida [Spanish]
- (4R,7S,10S,13R,16S,19R)-13-((1H-indol-3-yl)methyl)-19-((R)-2-amino-3-phenylpropanamido)-10-(4-aminobutyl)-16-benzyl-N-((2R,3R)-1,3-dihydroxybutan-2-yl)-7-((R)-1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carboxamide
- H-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-L-threoninol disulfide bond acetate salt
- Octreotide-LAR
- L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L- threonyl-N-(2-hydroxy-1-(hydroxymethyl)propyl)-, cyclic (2->7)-disulfide, (R-(R*,R*))-
- SMS995
- CHEMBL1680
-
- MDL: MFCD00871400
- Inchi: 1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1
- Chiave InChI: DEQANNDTNATYII-OULOTJBUSA-N
- Sorrisi: C([C@@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@H](O)C)C(=O)N[C@H](C(=O)N[C@H](CO)[C@H](O)C)CSSC[C@H](NC(=O)[C@H](N)CC2C=CC=CC=2)C(=O)N[C@@H](CC2C=CC=CC=2)C(=O)N1)C1=CNC2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 1018.44000
- Massa monoisotopica: 1018.44
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 13
- Conta accettatore di obbligazioni idrogeno: 20
- Conta atomi pesanti: 71
- Conta legami ruotabili: 19
- Complessità: 1740
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 10
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 383A^2
- XLogP3: 1
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.395
- Punto di ebollizione: 1447.228°C at 760 mmHg
- Punto di infiammabilità: 829.053°C
- Indice di rifrazione: 1.673
- Solubilità: H2O: soluble
- PSA: 382.82000
- LogP: 3.02100
- Solubilità: Non disponibile
Octreotide Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Protect from light Powder -80°C 2 years -20°C 1 year *The compound is unstable in solutions, freshly prepared is recommended.
Octreotide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-7590-1mg |
Octreotide |
83150-76-9 | 98.84% | 1mg |
$55.0 | 2022-04-26 | |
| ChemScence | CS-7590-5mg |
Octreotide |
83150-76-9 | 98.84% | 5mg |
$132.0 | 2022-04-26 | |
| ChemScence | CS-7590-10mg |
Octreotide |
83150-76-9 | 98.84% | 10mg |
$220.0 | 2022-04-26 | |
| ChemScence | CS-7590-25mg |
Octreotide |
83150-76-9 | 98.84% | 25mg |
$440.0 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6040-1g |
Octreotide acetate |
83150-76-9 | 98% | 1g |
¥7556.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6040-10mg |
Octreotide acetate |
83150-76-9 | 98% | 10mg |
¥352.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6040-50mg |
Octreotide acetate |
83150-76-9 | 98% | 50mg |
¥617.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6040-500mg |
Octreotide acetate |
83150-76-9 | 98% | 500mg |
¥4444.00 | 2023-09-10 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2584-1 mg |
Octreotide |
83150-76-9 | 99.87% | 1mg |
¥417.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2584-5 mg |
Octreotide |
83150-76-9 | 99.87% | 5mg |
¥987.00 | 2022-02-28 |
Octreotide Metodo di produzione
Metodo di produzione 1
1.2 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 3 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
1.4 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 3 h, rt
1.5 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
1.6 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 3 h, rt
1.7 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
1.8 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 3 h, rt
1.9 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
1.10 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 3 h, rt
1.11 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
1.12 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 3 h, rt
1.13 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
1.14 Reagents: Trifluoroacetic acid , Anisole , Thioanisole , 1,2-Ethanedithiol ; 1 h, rt
1.15 Solvents: Water ; 48 h, pH 7.4, rt
Metodo di produzione 2
Metodo di produzione 3
1.2 Reagents: Hydrogen sulfide ; 30 min, 20 °C
1.3 Solvents: Ethyl acetate ; 20 °C
1.4 Reagents: Ammonia Solvents: Water ; pH 8.0, 20 °C
1.5 Reagents: Hydrogen peroxide ; 30 min, 20 °C
1.6 Reagents: Acetic acid Solvents: Water ; 20 °C
Metodo di produzione 4
1.2 Solvents: tert-Butyl methyl ether ; 30 min, rt
Metodo di produzione 5
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.4 Reagents: Acetic acid ; rt
Metodo di produzione 6
1.2 Reagents: Acetic acid Solvents: Water ; pH 4.5, rt
Octreotide Raw materials
- Fmoc-lys-OH
- Fmoc-D-Phe-OH
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine
- (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid
- Fmoc-Phe-OH
- L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-
- Fmoc-Thr(tBu)-OH
Octreotide Preparation Products
Octreotide Fornitori
Octreotide Letteratura correlata
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Ulteriori informazioni su Octreotide
Octreotide - CAS No. 83150-76-9
Octreotide è un ormone sintetico che appartiene alla classe degli analoghi del somatostatina. Conosciuto anche come Sandostatin, è utilizzato principalmente nella terapia di diverse patologie endocrine e gastroenterologiche. Il numero CAS 83150-76-9 identifica questo composto chimico, che è stato ampiamente studiato e utilizzato nel campo della medicina.
La struttura chimica di Octreotide è basata su una sequenza di otto aminoacidi, che lo rende simile alla somatostatina endogena. Questa somiglianza gli conferisce la capacità di interagire con i recettori della somatostatina, bloccando l'azione dell'ormone naturale. Questo meccanismo è fondamentale per comprendere le sue applicazioni terapeutiche.
Uno dei principali usi di Octreotide è nel trattamento delle tumori neuroendocrini (NET), in particolare quelli che segretano ormoni come la serotoninoma o la carcinoid. Grazie alla sua capacità di inibire la secrezione di ormoni, Octreotide aiuta a controllare i sintomi associati a queste patologie e a rallentare il loro sviluppo.
Un altro campo d'applicazione importante è la malattia di Cushing, dove Octreotide viene utilizzato per ridurre l'eccessiva produzione di cortisol. Questo effetto è ottenuto attraverso l'inibizione della secrezione di ACTH (adrenocorticotropic hormone) da parte del glandolato anteriore.
La ricerca recente ha portato all'identificazione di nuove potenzialità terapeutiche per Octreotide. Ad esempio, studi clinici stanno esplorando il suo ruolo nel trattamento delle tumori pancreatiche neuroendocrine e delle malattie vascolari, come l'iperossigenazione arteriosa.
Un argomento di attualità che ha attirato l'attenzione degli specialisti è l'uso combinato di Octreotide con altri farmaci, come i somatostatin receptor ligand (SRL), per migliorare l'efficacia terapeutica e ridurre gli effetti collaterali. Questa approccio multidisciplinare rappresenta una tendenza emergente nella medicina personalizzata.
Per quanto riguarda la sicurezza del paziente, è essenziale monitorare i potenziali effetti collaterali associati all'uso di Octreotide. Tra questi si annoverano: ipoglicemia, nausea, dolori addominali e in rare occasioni, alterazioni del fegato. Tuttavia, grazie alla sua tolleranza generale, Octreotide rimane una scelta terapeutica preferita in molti contesti clinici.
Un aspetto interessante da sottolineare è il ruolo di Octreotide nella gestione delle complicanze postoperatorie dopo interventi chirurgici sul pancreas o sul sistema endocrino. La sua capacità di ridurre la secrezione glicopenica e proteica lo rende un farmaco versatile e indispensabile in diverse situazioni cliniche.
Inoltre, recenti studi hanno indagato l'efficacia di Octreotide nel trattamento delle patologie associate all'ipersecrezione gastrica, come l'ulcera peptica refrattaria ai tradizionali farmaci antisecretori. Questo approccio innovativo dimostra come il farmaco possa essere adattato a diverse situazioni cliniche grazie alla sua meccanismo d'azione specifico.
Per concludere, Octreotide, identificabile attraverso il numero CAS 83150-76-9, rappresenta un farmaco fondamentale nel panorama terapeutico delle patologie endocrine e gastroenterologiche. La sua versatilità, combinata con una buona tolleranza, lo rendono una scelta preferita per medici e ricercatori nel campo della medicina avanzata.
83150-76-9 (Octreotide) Prodotti correlati
- 145781-92-6(Goserelin acetate)
- 12629-01-5(Growth Hormone, Human, recombinant (rh des-pheGH))
- 51110-01-1(somatostatin)
- 186901-48-4(Cortistatin-14)
- 79517-01-4(Octreotide acetate)
- 53714-56-0(Leuprolide)
- 38916-34-6(Cyclic somatostatin)
- 9004-35-7(Cellulose acetate)
- 50-56-6(Oxytocin)
- 140-11-4(Benzyl acetate)